SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
Description
Significance of SN38 as a Potent Topoisomerase I Inhibitor in Cancer Therapy
SN38, or 7-ethyl-10-hydroxycamptothecin, is a highly potent anti-cancer agent and the active metabolite of irinotecan (B1672180), a chemotherapy drug used for various solid tumors. biochempeg.comwikipedia.org Irinotecan itself is a prodrug that requires metabolic activation by carboxylesterase enzymes to form SN38. wikipedia.orgnih.gov The cytotoxicity of SN38 is significantly greater than its parent compound, with studies showing it to be 100 to 1,000 times more active in vitro. biochempeg.comwikipedia.orgiiarjournals.orgnih.gov
The mechanism of action for SN38 involves the inhibition of topoisomerase I, a critical nuclear enzyme involved in DNA replication and transcription. iiarjournals.orgcancer-research-network.com Topoisomerase I relieves torsional strain in DNA by creating single-strand breaks, allowing the DNA to unwind, and then resealing the break. cancer-research-network.com SN38 interferes with this process by stabilizing the complex formed between topoisomerase I and DNA, which prevents the resealing of the DNA strand. iiarjournals.orgcancer-research-network.com This leads to the accumulation of DNA breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). iiarjournals.orgnih.gov The efficacy of SN38 has been demonstrated against a wide range of cancer cell lines, including lung, colorectal, and breast cancers. nih.govnih.gov Its clinical potential is highlighted by the Food and Drug Administration (FDA) approval of Sacituzumab govitecan (Trodelvy®), an ADC that uses SN38 as its cytotoxic payload. biochempeg.comwikipedia.org
Challenges Associated with Systemic Administration of SN38: Solubility and Stability Considerations
Despite its potent anticancer activity, the direct clinical use of SN38 as a systemic agent is severely hampered by its challenging physicochemical properties. nih.gov A primary obstacle is its extremely poor solubility in water and most pharmaceutically acceptable solvents. nih.govnih.govresearchgate.netcaymanchem.com This hydrophobicity makes it difficult to formulate for intravenous administration and limits its bioavailability. nih.govresearchgate.net
Furthermore, SN38 is structurally unstable under physiological conditions. nih.govresearchgate.net The molecule contains a critical lactone ring in its E-ring, which is essential for its topoisomerase I inhibitory activity. This lactone ring is susceptible to pH-dependent hydrolysis. nih.govnih.gov At a neutral or alkaline pH (such as the physiological pH of 7.4), the lactone ring opens to form an inactive carboxylate species, which has no therapeutic effect. nih.govnih.govresearchgate.net These combined challenges of poor solubility and instability preclude the effective systemic administration of free SN38, necessitating the development of advanced drug delivery systems to protect the molecule and deliver it effectively to tumor sites. nih.govresearchgate.net
| Challenge with Free SN38 | Consequence | Solution via Advanced Delivery (e.g., ADCs) |
| Poor Aqueous Solubility | Difficulty in formulation for systemic administration, low bioavailability. nih.govresearchgate.netresearchgate.net | Conjugation to a large, soluble antibody and incorporation of hydrophilic linkers (e.g., PEG) enhances overall solubility. biochempeg.comtechnologynetworks.com |
| Lactone Ring Instability | Hydrolysis to inactive carboxylate form at physiological pH (7.4), leading to loss of anticancer activity. nih.govnih.govresearchgate.net | The drug is covalently linked to the antibody, protecting the lactone ring from hydrolysis in circulation. nih.govresearchgate.net |
| Non-specific Toxicity | High potency leads to potential damage to healthy, rapidly dividing cells if administered systemically. wikipedia.org | Targeted delivery via an antibody specific to a tumor-associated antigen concentrates the payload at the cancer site, minimizing systemic exposure. researchgate.netnih.gov |
Evolution of Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs) and Prodrug Strategies
To overcome the limitations of potent cytotoxic agents like SN38, researchers have focused on targeted drug delivery strategies. nih.gov These strategies aim to maximize the drug's effect on cancer cells while minimizing exposure to healthy tissues, thereby widening the therapeutic index. ascopubs.orgnih.gov
Prodrugs represent one such approach, where a pharmacologically active compound is chemically modified to create an inactive form that, after administration, is converted back to the active drug at the target site. nih.govresearchgate.net Irinotecan is a classic example of a water-soluble prodrug designed to overcome the solubility issues of SN38. researchgate.net
Antibody-drug conjugates (ADCs) are a more sophisticated and targeted form of drug delivery, sometimes considered an advanced prodrug strategy. ascopubs.org ADCs are complex biopharmaceuticals composed of three main parts: a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the two. researchgate.netnih.gov The evolution of ADCs has progressed through several generations. nih.gov Early ADCs often used murine antibodies and less stable linkers. nih.gov Modern, second- and third-generation ADCs utilize humanized or human antibodies to reduce immunogenicity, along with advanced linker technologies that ensure stability in circulation and facilitate efficient payload release only after the ADC has been internalized by the target cancer cell. nih.govacs.org
Overview of Multi-Component Drug-Linker Conjugates for Enhanced Therapeutic Index
The linker is a critical component that profoundly influences the efficacy and safety of an ADC. ascopubs.orgbmj.com Modern linkers are not merely simple tethers but are often multi-component structures engineered to perform specific functions. nih.gov They are designed to be stable in the bloodstream to prevent premature release of the cytotoxic payload, which could cause systemic toxicity. bmj.comresearchgate.net Upon reaching the tumor, the linker must be efficiently cleaved to release the drug in its fully active form. nih.gov
These multi-component linkers often include several key elements:
A Cleavable Moiety: This can be a peptide sequence (like valine-citrulline) that is recognized and cleaved by enzymes such as cathepsin B, which are abundant in the lysosomes of cancer cells. nih.gov
A Self-Immolative Spacer: A unit like p-aminobenzyl alcohol (PAB) is frequently used. nih.govacs.org After the primary cleavage event, this spacer spontaneously decomposes, ensuring the release of the payload without any residual linker fragments that might hinder its activity. nih.govtcichemicals.com
By carefully designing these multi-part linkers, developers can create ADCs with an enhanced therapeutic index, delivering greater potency against the tumor while maintaining a better safety profile. nih.govbmj.com
Positioning of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 as a Modular Precursor
The compound This compound represents a sophisticated drug-linker conjugate designed as a modular precursor for the streamlined synthesis of ADCs. medchemexpress.comglpbio.com It is not the final ADC but a critical building block that contains the cytotoxic payload (SN38) pre-attached to a complex, multi-functional linker. medchemexpress.comglpbio.com
The key feature that positions this compound as a modular precursor is the terminal azide (B81097) (–N3) group. medchemexpress.comglpbio.com This azide functions as a reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. axispharm.comnih.govorganic-chemistry.org Specifically, the azide group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a complementary alkyne group. medchemexpress.comglpbio.commedchemexpress.com
This modular approach allows for the separate, optimized synthesis of the drug-linker component and the targeting antibody (which would be modified to contain an alkyne handle). The two modules can then be "clicked" together in a final step to assemble the complete ADC. nih.gov This strategy facilitates the production of homogeneous ADCs with a precisely defined structure and drug-to-antibody ratio, which is a major goal in modern ADC development. researchgate.net
| Component | Chemical Name/Abbreviation | Function within the Precursor |
| Payload | SN38 | The potent topoisomerase I inhibitor intended for targeted delivery to cancer cells. medchemexpress.comglpbio.com |
| Self-Immolative Spacer | PAB (p-aminobenzyl) | Ensures the release of the unmodified, fully active SN38 payload after linker cleavage inside the target cell. nih.govacs.orgnih.gov |
| Linker Backbone Component | Lys(MMT) (Lysine protected with Methoxytrityl) | A protected amino acid likely forming part of the linker's structural framework. The MMT group is a protecting group to prevent unwanted side reactions during synthesis. |
| Linker Backbone Component | oxydiacetamide | A chemical moiety that forms part of the structural scaffold of the linker, contributing to its overall length and properties. |
| Solubility Enhancer | PEG8 (8-unit Polyethylene (B3416737) Glycol) | A hydrophilic spacer incorporated to improve the water solubility of the drug-linker construct, which is beneficial for the final ADC's properties. biochempeg.comrsc.orgbiochempeg.com |
| Reactive Handle | N3 (Azide) | The terminal functional group that enables conjugation to a targeting molecule via highly specific "click chemistry" reactions. medchemexpress.comglpbio.comaxispharm.comnih.gov |
Properties
Molecular Formula |
C78H95N9O20 |
|---|---|
Molecular Weight |
1478.6 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |
InChI |
InChI=1S/C78H95N9O20/c1-4-62-63-48-60(88)25-28-67(63)85-72-64(62)50-87-69(72)49-66-65(74(87)92)52-105-75(93)77(66,5-2)107-76(94)106-51-55-19-23-59(24-20-55)83-73(91)68(18-12-13-29-81-78(56-14-8-6-9-15-56,57-16-10-7-11-17-57)58-21-26-61(95-3)27-22-58)84-71(90)54-104-53-70(89)80-30-32-96-34-36-98-38-40-100-42-44-102-46-47-103-45-43-101-41-39-99-37-35-97-33-31-82-86-79/h6-11,14-17,19-28,48-49,68,81,88H,4-5,12-13,18,29-47,50-54H2,1-3H3,(H,80,89)(H,83,91)(H,84,90)/t68-,77-/m0/s1 |
InChI Key |
CNYMUXFAKRSPCQ-BWZHNGFGSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C2=NC9=C1C=C(C=C9)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C2=NC9=C1C=C(C=C9)O |
Origin of Product |
United States |
Chemical Design and Architecture of Sn38 Pab Lys Mmt Oxydiacetamide Peg8 N3
Structural Analysis of the SN38 Payload in Conjugate Design
SN38 (7-ethyl-10-hydroxy-camptothecin) is the active metabolite of the chemotherapeutic drug irinotecan (B1672180) and serves as the cytotoxic payload in this conjugate. genemedi.net Its primary mechanism of action is the inhibition of topoisomerase I, a nuclear enzyme crucial for DNA replication and repair. nih.gov By stabilizing the complex between topoisomerase I and DNA, SN38 induces double-stranded DNA breaks during the S-phase of the cell cycle, ultimately leading to apoptosis. nih.gov
The selection of SN38 as a payload for ADCs is significant. While many early ADCs utilized ultra-potent toxins, SN38 possesses cytotoxicity in the low nanomolar range, a deviation from this trend. nih.govtandfonline.comaacrjournals.org Its well-understood clinical properties and broad activity against various cancer cell types make it an attractive candidate. In the context of ADC development, SN38 has been successfully incorporated into clinically approved therapeutics, such as sacituzumab govitecan, which targets the TROP-2 receptor. nih.govaacrjournals.org The design of the linker attached to SN38 is critical; for instance, specific conjugation methods can help stabilize the vital lactone ring of the SN38 molecule. nih.gov
| Finding | Significance | Reference |
|---|---|---|
| SN38 is the active metabolite of irinotecan. | Leverages a clinically validated cytotoxic agent with a known mechanism of action. | genemedi.net |
| Inhibits topoisomerase I, causing DNA damage and cell death. | Provides a potent and effective means of killing cancer cells. | nih.gov |
| In vitro IC50 values against various cell lines (e.g., SKOV-3, BT474) are in the nanomolar range. | Demonstrates high potency suitable for targeted delivery via ADCs. | tandfonline.com |
| Used in the FDA-approved ADC, sacituzumab govitecan. | Confirms its viability and success as an ADC payload in a clinical setting. | aacrjournals.org |
Comprehensive Elucidation of the Linker Moiety: Lys(MMT)-PAB-oxydiacetamide-PEG8-N3
The linker is a critical determinant of an ADC's success, influencing its stability, solubility, pharmacokinetics, and mechanism of drug release. cam.ac.uk The linker in this compound is a sophisticated, multi-part system where each component serves a distinct and vital function.
The p-aminobenzyl (PAB) group functions as a self-immolative spacer. google.com These types of spacers are designed to be stable while the ADC is in circulation but to spontaneously release the payload upon a specific triggering event, such as enzymatic cleavage. google.comnih.gov The PAB spacer connects the cleavable site of the linker (in many designs, a peptide sequence like Val-Cit) to the drug molecule. oup.comnih.gov
The release mechanism is based on a 1,6-elimination reaction. google.com Once an enzyme cleaves the bond at the N-terminus of the PAB group (e.g., cleaving a dipeptide from the PAB's amine), the resulting free aromatic amine becomes strongly electron-donating. google.com This initiates an electronic cascade, leading to the spontaneous fragmentation of the spacer and the release of the unmodified, active drug. google.comgoogle.com This "traceless" release is highly advantageous, as it ensures the liberated payload is fully active and not encumbered by remnants of the linker. nih.govacs.org The stability and kinetics of this immolation can be influenced by the nature of the bond to the payload; for instance, connecting the PAB as an ether to a phenolic drug can affect the rate of release. nih.gov
The inclusion of a lysine (B10760008) residue provides a branch point in the linker architecture. In ADC development, lysine's reactive amine side chains are common, albeit often non-specific, points for conjugation on the antibody surface. creative-biolabs.comrsc.org Here, within the linker itself, lysine serves as a versatile scaffold.
The key to its strategic use is the monomethoxytrityl (MMT) protecting group on the α-amino group. beilstein-journals.orgsigmaaldrich.com Protecting groups are essential in complex organic synthesis to prevent a reactive functional group from participating in a reaction, allowing other parts of the molecule to be modified selectively. nih.gov The MMT group is an acid-labile protecting group, meaning it can be removed under mild acidic conditions. biotage.comsigmaaldrich.com Its lability is greater than that of the related Mtt (methyltrityl) group. beilstein-journals.orgsigmaaldrich.com This property is crucial for orthogonal synthesis, a strategy that allows for the sequential removal of different protecting groups on the same molecule without affecting each other. biotage.com By protecting the α-amine with MMT, the ε-amino group of the lysine is left free to be connected to the oxydiacetamide-PEG8-N3 portion of the linker, while the MMT-protected amine can be deprotected at a later, strategic stage of synthesis for further functionalization if needed. beilstein-journals.org
The polyethylene (B3416737) glycol (PEG) component consists of eight repeating ethylene (B1197577) glycol units (PEG8). medchemexpress.comdcchemicals.comcreative-biolabs.com The incorporation of PEG chains into ADC linkers is a widely adopted strategy to overcome challenges associated with hydrophobic payloads. nih.govfigshare.com Many potent cytotoxic drugs, including SN38, are hydrophobic, which can lead to ADC aggregation, accelerated plasma clearance, and reduced efficacy. nih.govfigshare.com
The PEG8 oligomer confers several key advantages:
Improved Pharmacokinetics : By increasing hydrophilicity and molecular size, PEG linkers can shield the ADC from rapid clearance mechanisms, leading to a longer circulation half-life and increased exposure of the tumor to the drug. nih.govchemexpress.com Studies have shown that ADCs with PEG linkers exhibit slower plasma clearance compared to those without. chemexpress.com
Biocompatibility : PEG is known for its low toxicity and low immunogenicity, making it a safe and effective component for in vivo applications. adcreview.com
| Property | Effect of PEGylation | Reference |
|---|---|---|
| Solubility | Increases water solubility, reducing aggregation of hydrophobic payloads. | cam.ac.uk |
| Pharmacokinetics | Prolongs half-life, increases plasma concentration (AUC), and slows clearance. | nih.govchemexpress.com |
| Toxicity | Reduces off-target toxicity by decreasing nonspecific uptake. | chemexpress.com |
| Drug-to-Antibody Ratio (DAR) | Can enable higher DARs without causing aggregation issues. | tandfonline.comadcreview.com |
The terminal azide (B81097) (N3) group is the reactive handle of the entire drug-linker construct, designed for its covalent attachment to an antibody. medchemexpress.comglpbio.com Azides are a key functional group used in "click chemistry," a class of reactions known for being high-yielding, specific, and biocompatible. organic-chemistry.org
The most common click reaction used for this purpose is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.govaxispharm.com In this reaction, the terminal azide on the linker reacts with a terminal alkyne, which has been previously installed onto the antibody at a specific site. oup.com This reaction forms a highly stable triazole linkage, covalently and permanently attaching the drug-linker to the targeting antibody. organic-chemistry.org The bioorthogonal nature of the azide and alkyne groups means they are unreactive with biological functional groups found in proteins, ensuring that the conjugation reaction is highly specific and occurs only at the desired location. nih.gov This site-specific conjugation is a major advance over earlier, random conjugation methods (like those targeting native lysines), as it produces homogeneous ADCs with a uniform drug-to-antibody ratio (DAR), leading to more predictable pharmacokinetics and efficacy. mdpi.com
Synthetic Methodologies and Advanced Characterization
Multi-Step Chemical Synthesis of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
The synthesis of this intricate molecule is a multi-step process requiring precise control over chemical reactions and purification strategies. It involves the initial construction of a versatile linker fragment, which is subsequently coupled to the cytotoxic payload, SN38.
Synthesis of the Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 Linker Fragment
The linker, Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 , serves as a bridge, connecting the targeting moiety (via the azide (B81097) group) and the therapeutic agent, SN38, while also providing features for controlled drug release. medchemexpress.commedchemexpress.euaxispharm.com Its synthesis is a sequential process where each component is added methodically. The linker incorporates a polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility and reduce aggregation, an azide (N3) group for conjugation via click chemistry, a self-immolative p-aminobenzyl (PAB) group, and a lysine (B10760008) residue with its side-chain amine protected by a monomethoxytrityl (MMT) group. axispharm.combiochempeg.combioglyco.com
The synthetic route typically begins with the functionalization of the PEG8 spacer. An azido-PEG8-amine serves as a common starting material, providing the terminal azide and a reactive amine. biochempeg.com This amine can be acylated with oxydiacetic anhydride (B1165640) to introduce a carboxylic acid functionality. The resulting molecule is then coupled to the p-aminobenzyl alcohol (PAB-OH) component. Subsequently, Fmoc-Lys(MMT)-OH is introduced, coupling its free carboxyl group to the PAB's aromatic amine. The final step involves the activation of the PAB's benzylic alcohol to facilitate its eventual conjugation to SN38.
Table 1: Plausible Synthetic Scheme for the Linker Fragment
| Step | Reaction | Key Reagents | Purpose |
| 1 | Acylation of PEG-Azide | Azido-PEG8-amine, Oxydiacetic anhydride, Base (e.g., DIPEA) | Introduces the oxydiacetamide unit and a terminal carboxylic acid. |
| 2 | Amide Bond Formation | Resulting acid from Step 1, p-Aminobenzyl alcohol (PAB-OH), Coupling agents (e.g., HATU, HOBt) | Attaches the PAB spacer to the PEG chain. |
| 3 | Lysine Attachment | Resulting amine from Step 2, Fmoc-Lys(MMT)-OH, Coupling agents (e.g., PyBOP, DIPEA) | Introduces the protected lysine and a temporary Fmoc protecting group. |
| 4 | Fmoc Deprotection | Piperidine in DMF | Removes the Fmoc group to reveal the primary amine of lysine for future payload attachment. |
Coupling Chemistry for SN38 Attachment to the Linker System
SN38, the highly potent active metabolite of irinotecan (B1672180), is conjugated to the linker system, creating the final drug-linker construct. medchemexpress.comglpbio.commedchemexpress.com The coupling chemistry primarily targets the phenolic 10-hydroxyl group of SN38, as this position is crucial for its biological activity and offers a site for creating a cleavable linkage. nih.govresearchgate.net
A common strategy involves the formation of a carbonate bond between SN38 and the self-immolative PAB group of the linker. nih.gov The benzylic alcohol of the PAB moiety on the linker fragment is first activated, often by conversion to a p-nitrophenyl (PNP) carbonate or a similar reactive intermediate. This activated linker is then reacted with the 10-hydroxyl group of SN38 in the presence of a suitable base, such as cesium carbonate or DIPEA, to form the stable but enzymatically cleavable 10-O-carbonate linkage. researchgate.net This bond is designed to be stable in circulation but is readily cleaved by lysosomal enzymes like cathepsin B within the target cell, initiating the release of SN38. nih.govgoogle.com
Purification and Isolation Techniques for Complex Conjugates
The purification of large, complex molecules like this compound and its subsequent bioconjugates is critical to ensure homogeneity and remove process-related impurities. nih.govresearchgate.net Given the hydrophobicity of SN38, aggregation is a common issue that must be addressed. cellmosaic.com A multi-step purification strategy is typically required. researchgate.netmdpi.com
Tangential Flow Filtration (TFF) is often used for buffer exchange and the removal of small-molecule impurities, such as unreacted drug-linkers and quenching agents. mdpi.com
Chromatographic methods are essential for separating the desired product from closely related impurities. nih.gov
Size Exclusion Chromatography (SEC) is employed to remove high-molecular-weight aggregates and residual low-molecular-weight species.
Hydrophobic Interaction Chromatography (HIC) is particularly useful for purifying antibody-drug conjugates (ADCs) by separating species based on their drug-to-antibody ratio (DAR). The addition of the hydrophobic SN38-linker increases the molecule's hydrophobicity, allowing for effective separation. researchgate.net
Ion Exchange Chromatography (IEX) separates molecules based on charge differences and can be used to remove charge variants of the final conjugate. researchgate.net
Table 3: Purification Techniques for Complex Drug Conjugates
| Technique | Principle | Primary Application | Reference |
| Tangential Flow Filtration (TFF) | Size-based separation using membranes | Removal of small molecules, buffer exchange | mdpi.com |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Removal of aggregates and unreacted reagents | |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Separation of species with different drug loads (DAR) | researchgate.net |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge | Removal of charge variants and impurities | researchgate.net |
Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment
Confirming the precise structure and purity of this compound requires a suite of advanced analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely powerful.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural verification of synthetic organic molecules. labome.comnih.gov It provides atomic-level information about the chemical environment of nuclei (primarily ¹H and ¹³C), allowing for the confirmation of covalent bonds (connectivity) and the study of the molecule's three-dimensional shape (conformation) in solution. copernicus.orgauremn.org.br
For a molecule as complex as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
¹H NMR: The 1D proton NMR spectrum provides the initial fingerprint of the molecule. Specific, well-resolved signals corresponding to protons on the SN38 scaffold, the aromatic protons of the PAB and MMT groups, and the characteristic repeating units of the PEG8 chain would be identified. researchgate.net Integration of these signals can help confirm the ratio of the different components.
2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, confirming the connectivity within individual fragments like the ethyl group on SN38 or the lysine side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, providing a detailed map of the carbon skeleton and confirming the presence of all expected carbon environments.
Nuclear Overhauser Effect (NOE) Spectroscopy: Experiments like NOESY or ROESY detect through-space interactions between protons that are close to each other, providing crucial data on the molecule's conformation and the spatial arrangement of its different parts. labome.com This can help elucidate the folding of the linker and its orientation relative to the SN38 payload.
By analyzing the chemical shifts, coupling constants, and NOE effects, a complete picture of the molecule's structure and conformational preferences can be assembled, confirming a successful synthesis. copernicus.orgauremn.org.br
Table 4: Illustrative ¹H NMR Assignments for Key Structural Moieties
| Moiety | Proton Environment | Expected Chemical Shift (δ, ppm) | Rationale |
| SN38 | Aromatic protons (C1-C4 ring) | 7.5 - 8.5 | Characteristic downfield region for polycyclic aromatic systems. |
| SN38 | Ethyl group (-CH₂-CH₃) | ~1.4 (t), ~3.2 (q) | Typical upfield signals for an aliphatic ethyl group. |
| PAB | Aromatic protons | 7.0 - 7.6 | Aromatic region, distinct from SN38 protons. |
| PEG8 | Methylene protons (-O-CH₂-CH₂-) | ~3.6 (s, br) | A large, broad singlet characteristic of the repeating ethylene (B1197577) glycol units. |
| MMT | Methoxy (B1213986) group (-OCH₃) | ~3.8 (s) | A sharp singlet for the three methoxy protons. |
| MMT | Aromatic protons | 6.8 - 7.5 | Overlaps with PAB signals but shows a distinct pattern for the trityl system. |
Note: Exact chemical shifts are dependent on the solvent and local molecular environment.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the purification and characterization of this compound. It is employed to assess the purity of the final product and to separate any potential isomers or process-related impurities.
Purity Assessment: The purity of this compound is paramount for its intended use in the synthesis of ADCs. HPLC, particularly reversed-phase HPLC (RP-HPLC), is the method of choice for this purpose. The technique separates the target compound from any unreacted starting materials, byproducts, or degradation products. A high degree of purity, often exceeding 95-98%, is typically required and can be quantified by integrating the peak area of the main compound relative to the total peak area in the chromatogram. nih.govmdpi.com
Isomeric Analysis: The complex structure of this compound, which includes chiral centers, necessitates careful analysis for the presence of diastereomers or other isomeric forms that may arise during synthesis. HPLC methods with high resolving power are capable of separating such closely related species, ensuring the isomeric purity of the compound. The choice of the stationary phase, mobile phase composition, and temperature are critical parameters that are optimized to achieve the desired separation.
Methodology: A typical HPLC analysis for SN38-related compounds involves a C18 stationary phase column. nih.gov The mobile phase often consists of a gradient elution system, commonly using a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an ion-pairing agent or acid modifier like trifluoroacetic acid - TFA) and an organic solvent, typically acetonitrile. nih.govprolynxinc.com Detection is frequently performed using a UV detector at a wavelength where the SN38 chromophore exhibits strong absorbance, such as 265 nm. nih.gov The retention time of the main peak under defined conditions serves as a key identifier for the compound.
Table 1: Representative HPLC Parameters for Analysis of SN38 Conjugates
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, e.g., Agilent Zorbax SB-C18 (4.6 mm x 250 mm, 5 µm) nih.gov |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer (e.g., 25 mM NaH2PO4, pH 3.1) nih.govprolynxinc.com |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) prolynxinc.com |
| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV absorbance at 265 nm nih.gov |
| Column Temperature | Ambient to 40 °C researchgate.net |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Identification
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of this compound and to elucidate its structure through fragmentation analysis.
Molecular Weight Confirmation: The theoretical molecular weight of this compound, derived from its molecular formula (C78H95N9O20), is approximately 1478.64 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is employed to measure the exact mass of the molecule. nih.gov The observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]+) in the mass spectrum should correspond closely to the calculated theoretical mass, providing strong evidence for the identity of the synthesized compound. This confirmation is a critical quality control step.
Fragment Identification: In addition to molecular weight confirmation, tandem mass spectrometry (MS/MS) can be used to obtain structural information. In this technique, the parent molecular ion is selected and subjected to fragmentation. The resulting fragment ions are then analyzed to provide a fragmentation pattern, or "fingerprint," of the molecule. This pattern can be interpreted to confirm the presence of key structural motifs within this compound, such as the SN38 payload, the PEG8 linker, and the various amide and ether bonds. This level of detailed structural analysis is crucial for verifying the successful synthesis of the complex conjugate.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C78H95N9O20 nih.govnih.gov |
| Theoretical Molecular Weight | ~1478.64 g/mol nih.govnih.gov |
| Ionization Technique | Electrospray Ionization (ESI) |
| Expected Molecular Ion (ESI+) | [M+H]+ ≈ 1479.65 m/z |
| Key Expected Fragments | Fragments corresponding to the SN38 moiety, the PEG linker, and other substructures |
Mechanistic Dissection of Linker Cleavage and Sn38 Release
Enzymatic Activation of the PAB Linker: Role of Lysosomal Hydrolases (e.g., Cathepsin B) in Intracellular Environments
The release of the cytotoxic payload, SN38, is initiated following internalization of the conjugate into a target cell, typically into the lysosomal compartment. The linker is designed to be selectively cleaved by specific lysosomal proteases that are often overexpressed in tumor cells. otago.ac.nznih.gov The primary enzyme responsible for this cleavage is Cathepsin B, a cysteine protease predominantly found in lysosomes. nih.govaacrjournals.org
The valine-citrulline (Val-Cit) or similar dipeptide sequences (in this case, involving lysine) are recognized as substrates by Cathepsin B. creative-biolabs.comencyclopedia.pub The enzyme catalyzes the hydrolysis of the amide bond connecting the peptide portion of the linker to the p-aminobenzyl carbamate (B1207046) (PAB) spacer. nih.govencyclopedia.pubtcichemicals.com This enzymatic action is the critical first step, acting as the trigger for the subsequent release of the drug.
While Cathepsin B is considered a primary activator for such linkers, studies have indicated that other lysosomal cysteine proteases, including cathepsin S, cathepsin L, and cathepsin F, can also contribute to the cleavage mechanism. encyclopedia.pubresearchgate.net In some cellular contexts, the role of these other proteases can be significant, suggesting a degree of redundancy in the activation process that may prevent resistance based on the absence of a single enzyme. aacrjournals.orgresearchgate.net The active site of Cathepsin B is relatively shallow, which allows it to tolerate a variety of substituents on the linker, contributing to its broad utility in drug conjugate design. nih.gov
Self-Immolation Cascade: Detailed 1,6-Elimination Mechanism for SN38 Liberation
Upon enzymatic cleavage of the peptide-PAB bond, the exposed p-aminobenzyl group becomes electronically unstable, initiating a spontaneous, self-immolative cascade. otago.ac.nzresearchgate.net This process does not require further enzymatic assistance and is driven by the inherent chemical properties of the linker. The core mechanism is a 1,6-elimination reaction, an electronic cascade that leads to the fragmentation of the PAB spacer and the liberation of the free, unmodified SN38 payload. otago.ac.nznih.govencyclopedia.pub
The sequence of events is as follows:
Enzymatic Cleavage: Cathepsin B hydrolyzes the amide bond, leaving a free aniline (B41778) moiety on the PAB group.
Electron Donation: The lone pair of electrons on the newly formed aniline nitrogen donates into the aromatic ring.
Cascade and Fragmentation: This electron donation triggers a cascade that results in the cleavage of the carbamate bond connecting the PAB spacer to the 10-hydroxy group of SN38. This fragmentation also releases carbon dioxide.
This self-immolative feature is crucial as it ensures that the drug is released in its fully active form, without any remnants of the linker that might impede its pharmacological activity. nih.gov The efficiency of this release can be influenced by the electronic properties of the payload; electron-withdrawing groups on the released phenol (B47542) (like the one on SN38) can accelerate the immolation process. nih.govresearchgate.net Studies on a PAB-SN38 construct have shown this self-elimination to be highly efficient, with a reported half-life of approximately 36 minutes once triggered. nih.gov
Stability Profile of the SN38-Linker Conjugate in Biological Mimetic Systems (e.g., plasma stability)
A critical attribute of an effective drug-linker conjugate is its stability in systemic circulation. Premature release of the cytotoxic payload in the bloodstream can lead to off-target toxicity and reduced therapeutic efficacy. nih.govnih.gov Therefore, the linker must be robust enough to remain intact in plasma while being susceptible to cleavage in the target lysosomal environment.
SN38 conjugates have been developed with varying stability profiles. Linkers can be engineered to enhance plasma stability significantly. For instance, connecting the linker to the 10-OH group of SN38 via an ether bond has been shown to produce highly stable conjugates. nih.govnih.gov In one study, an SN38-ether-ADC demonstrated excellent stability in human serum with a half-life exceeding 10 days. nih.govnih.gov In contrast, other linker strategies, such as those involving an acid-sensitive bond at the 20-OH position, have shown greater instability, with a reported half-life of about 24 hours in human serum. nih.gov The design of the specific linker in SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3, which includes a stable PAB-carbamate linkage to the 10-OH position, is intended to provide high plasma stability.
| Conjugate/Linker Type | Linkage Point on SN38 | Reported Half-Life (t½) in Human Serum/Plasma | Reference |
|---|---|---|---|
| CL2E-SN38 (Cathepsin B-sensitive) | 10-OH | > 10 days | aacrjournals.org |
| SN-38-ether-ADC (CTSB-sensitive ether bond) | 10-OH | > 10 days | nih.govnih.gov |
| CL2A-SN38 | 20-OH | ~ 1 day | aacrjournals.org |
| IMMU-132 (Acid-sensitive carbonate) | 20-OH | ~ 24 hours | nih.gov |
Kinetic Analysis of SN38 Release under Physiologically Relevant Conditions (e.g., varying pH, enzyme concentrations)
The rate of SN38 release from its conjugate is highly dependent on the physiological conditions of the microenvironment, particularly pH and enzyme concentration. The acidic environment of the lysosome (pH 4.5–5.5) is not only optimal for the activity of hydrolases like Cathepsin B but also crucial for maintaining the stability of the active lactone form of SN38. nih.govnih.govnih.gov At neutral physiological pH (7.4), the lactone ring of SN38 tends to hydrolyze into a less active open-ring carboxylate form. nih.gov
Studies have demonstrated this pH-dependent release profile. In one mimetic system, approximately 86% of loaded SN38 was released at pH 5.0 over 48 hours, whereas only about 10% was released at pH 7.4 in the same timeframe. nih.gov Similarly, the release of SN38 from a prodrug was found to be significantly faster at pH 4.7 compared to pH 7.4. acs.org
| System/Linker | Condition | Release Rate / Half-Life (t½) | Reference |
|---|---|---|---|
| uIONP/SN38 | pH 5.0 (48 hrs) | ~86% release | nih.gov |
| uIONP/SN38 | pH 7.4 (48 hrs) | ~10% release | nih.gov |
| PAB-SN38 (post-trigger) | PBS buffer | t½ = 36 minutes (self-immolation) | nih.gov |
| CL2E-SN38 derivative | pH 5, with Cathepsin B | t½ = 0.5 hours (enzymatic cleavage) | aacrjournals.org |
| CL2E-SN38 derivative | pH 5, with Cathepsin B | t½ = 10 hours (overall SN38 release) | aacrjournals.org |
| CL2A-SN38 derivative | pH 5 (with or without enzyme) | t½ = 10 hours (pH-mediated release) | aacrjournals.org |
Bioconjugation Strategies Utilizing the Azide Functionality
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation of Targeting Moieties
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely adopted method for bioconjugation. nih.gov This reaction involves the coupling of the terminal azide (B81097) on the linker with a terminal alkyne-modified targeting moiety. bioclone.net The reaction is catalyzed by copper(I) ions, which orchestrate the formation of a chemically stable 1,4-disubstituted triazole ring, covalently linking the SN-38 payload to the targeting molecule. nih.gov
The CuAAC reaction is highly valued in ADC development for several reasons:
High Efficiency and Specificity : The reaction proceeds with high yields and creates minimal byproducts, simplifying the purification of the final conjugate. bioclone.net Its specificity ensures that the conjugation occurs only between the intended azide and alkyne partners. bioclone.net
Mild Reaction Conditions : CuAAC can be performed in aqueous buffers and across a wide pH range (pH 4-11), conditions that are compatible with maintaining the structural integrity and function of sensitive biomolecules like antibodies. bioclone.net
Stable Linkage : The resulting triazole linkage is exceptionally stable, which is a critical feature for ADCs to prevent premature release of the cytotoxic payload in systemic circulation. acs.orgnih.gov
In a typical CuAAC protocol for bioconjugation, the required copper(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a mild reducing agent like sodium ascorbate. scispace.com To mitigate potential damage to the biomolecule from reactive oxygen species that can be generated under these conditions and to accelerate the reaction, a copper-chelating ligand is frequently included. scispace.comnih.gov The azide group on SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is readily available for this highly reliable conjugation strategy. glpbio.commedchemexpress.com
Key Features of CuAAC for Bioconjugation
| Feature | Description | Reference |
|---|---|---|
| Reactants | Terminal Azide (on linker) + Terminal Alkyne (on targeting moiety) | bioclone.net |
| Catalyst | Copper(I) [Cu(I)], often generated from Cu(II) and a reducing agent (e.g., sodium ascorbate) | scispace.com |
| Product | Stable 1,4-disubstituted 1,2,3-triazole linkage | nih.gov |
| Key Advantages | High efficiency, high specificity, mild aqueous conditions, formation of a highly stable bond | bioclone.netnih.gov |
| Common Additives | Accelerating/protective ligands to chelate copper and prevent biomolecule damage | scispace.comnih.gov |
Design Principles for Integrating Targeting Ligands (e.g., Antibodies, Peptides, Small Molecules) via the Azide Handle
The successful design of a targeted therapeutic using the this compound linker-payload hinges on several key principles related to the targeting ligand and the conjugation strategy.
Ligand Selection and Functionalization : The choice of a targeting ligand is paramount and must be directed against a receptor that is not only overexpressed on target cells but is also accessible for binding and capable of triggering cellular internalization. researchgate.netnih.gov The ligand—be it a large monoclonal antibody (mAb), a smaller peptide, or a small molecule—must be chemically modified to incorporate a reactive handle compatible with the linker's azide group. For CuAAC, this is a terminal alkyne; for SPAAC, a strained alkyne. glpbio.commedchemexpress.com For antibodies, this can be achieved by modifying native amino acids or, for more precise control, by incorporating non-canonical amino acids (ncAAs) bearing alkyne or azide functionalities at specific sites through genetic engineering. acs.orgnih.gov
Site of Conjugation : Attaching the drug-linker to a specific, well-defined site on the targeting ligand (especially for antibodies) is highly desirable. acs.orgnih.gov Site-specific conjugation, readily enabled by the bioorthogonal nature of azide-alkyne cycloaddition, yields a homogeneous product with a uniform drug-to-antibody ratio (DAR). acs.org This contrasts with older, stochastic methods that target native lysine (B10760008) or cysteine residues, which produce a heterogeneous mixture of ADC species with varying DARs and conjugation sites. researchgate.net Homogeneous conjugates generally have a more predictable pharmacokinetic profile and an improved therapeutic window. researchgate.net
Impact of Conjugation Parameters on Drug-to-Antibody Ratio (DAR) and Conjugate Homogeneity
The Drug-to-Antibody Ratio (DAR)—the average number of drug molecules conjugated to a single antibody—is a critical quality attribute that profoundly impacts the efficacy, safety, and pharmacokinetics of an ADC. sigmaaldrich.com Both the conjugation chemistry and the linker properties play a direct role in controlling the DAR and the homogeneity of the final product.
Control of DAR : A low DAR may result in insufficient potency, while an excessively high DAR can lead to instability, aggregation, faster plasma clearance, and increased off-target toxicity. mdpi.comsigmaaldrich.com Click chemistry, utilizing the azide handle on the SN38 linker, allows for precise control over the DAR. By using an antibody engineered with a specific number of alkyne handles (e.g., two or four), a homogeneous ADC population with a defined DAR of 2 or 4 can be produced. acs.org This precise stoichiometry is a significant advantage over random conjugation methods.
Enhancing Homogeneity : Homogeneity refers to the uniformity of the ADC population. Site-specific conjugation via the azide handle produces a single, well-defined ADC isomer, whereas stochastic methods result in a complex mixture of molecules with different DARs and attachment sites. researchgate.net This heterogeneity can lead to inconsistent performance and a narrower therapeutic window. researchgate.net Therefore, the use of this compound in a site-specific click reaction strategy is a direct approach to maximizing conjugate homogeneity.
Role of the Linker in Achieving High DAR : The physicochemical properties of the linker can influence the maximum achievable DAR. Highly hydrophobic payloads like SN-38 can cause the ADC to aggregate, especially at higher DAR values. nih.gov The inclusion of a hydrophilic PEG8 chain in the linker design helps to counteract this hydrophobicity. nih.govamericanpharmaceuticalreview.com This modification can improve solubility and stability, making it feasible to produce homogeneous ADCs with a higher DAR (e.g., a DAR of 7.1 has been achieved for an SN-38 conjugate with a PEG linker without aggregation) while maintaining favorable pharmacokinetic properties. nih.govamericanpharmaceuticalreview.com
Factors Influencing DAR and Homogeneity
| Parameter | Impact on DAR and Homogeneity | Reference |
|---|---|---|
| Conjugation Chemistry | Site-specific methods (e.g., CuAAC, SPAAC) enable precise control over DAR, leading to homogeneous products. Stochastic methods result in heterogeneous mixtures. | acs.orgresearchgate.net |
| Linker Hydrophilicity (e.g., PEG8) | Increases solubility, mitigates aggregation from hydrophobic payloads, and can enable the successful production of stable ADCs with higher DARs. | nih.govamericanpharmaceuticalreview.com |
| Targeting Moiety Modification | Genetically engineering a specific number of reactive handles (e.g., alkynes) onto an antibody allows for the creation of ADCs with a predefined, uniform DAR. | acs.orgnih.gov |
| Conjugate Stability | A high DAR can sometimes compromise stability and lead to faster clearance. Linker design must balance drug load with pharmacokinetic performance. | mdpi.comsigmaaldrich.com |
Preclinical Pharmacological and Efficacy Evaluation of Conjugated Systems
In Vitro Cellular Pharmacodynamics of SN38 Conjugates
The preclinical evaluation of conjugated systems involving SN38, a potent topoisomerase I inhibitor, is critical to understanding their therapeutic potential. This section details the in vitro cellular pharmacodynamics of SN38 conjugates, with a specific focus on the advanced drug-linker conjugate, SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3. This particular conjugate incorporates the active metabolite of irinotecan (B1672180), SN38, attached to a sophisticated linker system designed for targeted delivery and controlled release. glpbio.commedchemexpress.commedchemexpress.cn
Receptor Binding and Internalization Kinetics of Targeted Conjugates
Targeted SN38 conjugates are engineered to selectively bind to receptors that are overexpressed on the surface of cancer cells, thereby enhancing drug delivery to the tumor site and minimizing off-target effects. A common strategy involves the use of targeting ligands that recognize specific receptors, such as the transferrin receptor (TfR), which is often upregulated in rapidly dividing cancer cells, including those in glioblastoma. acs.orgnih.govmdpi.com
For instance, peptide-drug conjugates (PDCs) utilizing the T7 peptide (HAIYPRH) have been developed to target the TfR. mdpi.comnih.gov The binding of these T7-SN38 conjugates to the TfR on the blood-brain barrier and glioma cells is a critical first step for cellular uptake. acs.orgmdpi.com Upon binding, the receptor-ligand complex is internalized via receptor-mediated endocytosis, a process that involves the invagination of the cell membrane to form clathrin-coated pits. acs.orgnih.gov
Blocking the transferrin receptors with a free targeting ligand has been shown to significantly inhibit the cytotoxic effects of the corresponding SN38 conjugate, confirming that the therapeutic activity is dependent on receptor binding and subsequent internalization. acs.orgmdpi.com This targeted approach ensures that the cytotoxic payload is delivered preferentially to cancer cells.
Intracellular Trafficking and Lysosomal Processing of Conjugates
Following internalization, SN38 conjugates are trafficked within the cell through the endolysosomal pathway. dovepress.com Nanoparticles and drug conjugates are typically enclosed in vesicles that move through a complex network to reach various intracellular destinations. dovepress.com This trafficking process is crucial as it directs the conjugate to the cellular compartment where the active drug can be released.
The journey often begins with endosomes, which mature into late endosomes or multivesicular bodies. dovepress.comresearchgate.net These can then fuse with lysosomes, which are acidic organelles containing a variety of hydrolytic enzymes. researchgate.net The acidic environment and the enzymatic machinery within the lysosomes play a pivotal role in the processing of many drug conjugates.
Specifically for SN38 conjugates, the linker is often designed to be cleaved under the conditions found in the lysosome. For example, some linkers are sensitive to the low pH of the lysosome or are substrates for lysosomal enzymes like cathepsin B. acs.orgnih.gov This ensures that the highly potent SN38 is released from the conjugate primarily within the target cancer cells, thereby activating its cytotoxic potential in a controlled manner. nih.gov
Quantitative Assessment of Intracellular SN38 Release and Activation
The release of SN38 from its conjugated form is a critical determinant of its anticancer efficacy. The rate and extent of this release are influenced by the specific chemistry of the linker. In vitro studies have demonstrated that the release of SN38 can be triggered by the acidic environment of lysosomes (pH ~4.7) and the presence of specific enzymes. nih.gov
For example, SN38 conjugates with linkers susceptible to cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment and within lysosomes, show controlled release of the active drug. acs.orgnih.gov The addition of exogenous cathepsin B to cells treated with a T7-SN38 conjugate, where the transferrin receptors were blocked, resulted in a notable increase in cell death, confirming the role of this enzyme in drug activation. nih.gov
Similarly, SN38-glucuronide (SN38-G) liposomes have been designed to release SN38 in a beta-glucuronidase-dependent manner within the lysosome. nih.gov The inhibition of this enzyme significantly suppressed the production of SN38 within the cells, highlighting the specificity of the release mechanism. nih.gov Quantitative analysis of SN38 released from multicellular tumor spheroids has shown that the concentration of the active metabolite increases substantially over time, with higher levels detected in the outer, more proliferative regions of the spheroids. nih.gov
| Conjugate System | Trigger for SN38 Release | Key Findings |
| T7-SN-38 PDC | Cathepsin B | Cleavage of the conjugate and release of SN38 is dependent on cathepsin B activity. acs.orgnih.gov |
| SN38-G Liposomes | Beta-glucuronidase | Activation of SN38-G to SN38 occurs in a lysosomal beta-glucuronidase-dependent manner. nih.gov |
| Chol-SN38 Nanoparticles | Low pH and Esterase | Dual activation mechanism minimizes SN38 exposure to normal tissue. nih.gov |
Molecular Mechanism of Action of Released SN38: Topoisomerase I Inhibition and DNA Damage
Once released from its conjugate, SN38 exerts its potent anticancer effect by targeting DNA topoisomerase I. clinpgx.orgpatsnap.comnih.gov Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription, as it relieves torsional strain in the DNA double helix by creating transient single-strand breaks. patsnap.com
SN38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand breaks. patsnap.comeuropa.eu When the replication fork encounters this stabilized ternary complex, it leads to the formation of irreversible double-strand DNA breaks. clinpgx.org This accumulation of DNA damage is highly cytotoxic and ultimately triggers programmed cell death (apoptosis). patsnap.comnih.gov The inhibition of topoisomerase I is the central mechanism behind the antitumor activity of SN38. nih.gov
Induction of Cell Cycle Arrest (S and G2 phases) and Apoptosis Pathways
The DNA damage induced by SN38 triggers cellular stress responses that lead to cell cycle arrest and apoptosis. nih.govnih.gov Analysis of the cell cycle in various cancer cell lines treated with SN38 has consistently shown an accumulation of cells in the S and G2/M phases. nih.govnih.govbioworld.comkarger.com This arrest prevents the cells from proceeding through mitosis with damaged DNA.
For example, in human testicular cancer cells, SN38 treatment led to a decrease in the percentage of cells in the S phase and an arrest in the G2 phase at higher concentrations. nih.govbioworld.com This cell cycle arrest is often accompanied by the induction of apoptosis, or programmed cell death. nih.govnih.gov The apoptotic process initiated by SN38 can involve the activation of key proteins such as Bax and p53, as well as the activation of caspases, which are the executioners of apoptosis. nih.govnih.govbioworld.com The disruption of the mitochondrial membrane potential is another mechanism through which SN38 induces apoptosis. nih.gov
In Vitro Cytotoxicity and Antiproliferative Activity Across Diverse Cancer Cell Lines
SN38 and its conjugates have demonstrated potent cytotoxic and antiproliferative activity against a wide range of cancer cell lines in vitro. nih.govnih.govresearchgate.net The active metabolite, SN38, is reported to be 100 to 1000 times more cytotoxic than its prodrug, irinotecan. nih.gov
Studies have evaluated the efficacy of SN38 conjugates in various cancer models, including non-small cell lung cancer, colorectal cancer, and glioblastoma. For instance, NSAID-conjugated SN38 prodrugs showed a dose-dependent inhibition of A549 non-small cell lung cancer cell viability. nih.gov Similarly, SN38-conjugated polymeric micelles exhibited significant cytotoxicity against HCT116, HT-29, and SW620 colorectal cancer cell lines. researchgate.net
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a common measure of cytotoxic potency. The IC50 values for SN38 and its conjugates are often in the nanomolar range, highlighting their potent anticancer activity. nih.govnih.govnih.gov For example, a T7-SN38-rucaparib conjugate demonstrated an IC50 of 22.27 nM in glioblastoma cells. nih.gov
| Cell Line | Cancer Type | Compound | IC50 | Reference |
| A549 | Non-small cell lung cancer | NaproSN-38 | 0.206 ± 0.075 µM | nih.gov |
| A549 | Non-small cell lung cancer | IndoSN-38 | 0.201 ± 0.21 µM | nih.gov |
| MCF-7 | Breast Cancer | SN-38/NCs-A | Lower than SN-38 solution | nih.gov |
| HepG2 | Liver Cancer | SN-38/NCs-A | Lower than SN-38 solution | nih.gov |
| U87MG | Glioblastoma | T7-SN-38-rucaparib | 22.27 nM | nih.gov |
| HEK 293 | Non-cancerous | T7-SN-38-rucaparib | 115.78 nM | nih.gov |
Evaluation of the Bystander Effect of Released SN38 on Adjacent Cells
No studies were found that specifically evaluate the bystander effect of SN-38 when released from a conjugate system utilizing the PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 linker. The bystander effect, a critical feature of many ADCs, allows the cytotoxic payload to diffuse from the target cell and kill neighboring antigen-negative tumor cells. biochempeg.comnih.govnih.gov This is often dependent on the chemical properties of the payload and the nature of the cleavable linker. nih.gov While SN-38 itself is known to be membrane-permeable and capable of inducing a bystander effect, as demonstrated by ADCs like sacituzumab govitecan, biochempeg.comnih.govnih.gov the specific release kinetics and resulting bystander efficacy of SN-38 from the "this compound" conjugate have not been publicly reported.
In Vivo Preclinical Pharmacokinetics and Biodistribution of Conjugated Systems
Systemic Stability and Circulation Half-Life in Relevant Animal Models
There is no publicly available data on the systemic stability and circulation half-life of ADCs constructed with this compound in any animal models. Pharmacokinetic studies are crucial for determining how long a conjugate remains in circulation, which influences its ability to reach the tumor site. The inclusion of a PEG8 moiety in the linker is generally intended to improve solubility and extend plasma half-life, adcreview.com but specific values for this conjugate are not documented in the literature.
Tumor-Selective Accumulation and Intra-Tumor Distribution
Information regarding the tumor-selective accumulation and intra-tumor distribution of any conjugated system involving this compound is not available. Studies on other SN-38 ADCs have shown that targeting moieties, such as antibodies, can lead to preferential accumulation in tumor tissues. nih.gov However, without specific studies on a conjugate using this particular linker, its efficiency in tumor targeting and payload distribution within the tumor microenvironment remains unknown.
Biodistribution Profile in Major Organs of Preclinical Models
No biodistribution studies detailing the concentration of a this compound-based conjugate in major organs of preclinical models have been published. Such studies are essential for understanding the off-target accumulation of the conjugate, which is a key determinant of its safety profile.
In Vivo Efficacy Studies in Preclinical Disease Models
Antitumor Efficacy in Murine Xenograft Models of Various Cancers
No in vivo efficacy studies for an ADC utilizing the this compound linker-payload in any murine xenograft models of cancer have been found in the reviewed literature. While numerous studies demonstrate the potent antitumor activity of various other SN-38 conjugates in xenograft models of pancreatic, lung, colon, and breast cancers, nih.govnih.gov there is a complete absence of such data for the specific compound of interest.
Correlation Between Conjugate Structure, Target Expression, and Antitumor Activity
The linker system, which in the case of this compound includes a para-aminobenzyl (PAB) group and a polyethylene (B3416737) glycol (PEG) spacer, plays a crucial role in the stability and release of the payload. The design of the linker influences the ADC's pharmacokinetics and the efficiency of SN38 release within the target cell. A stable linker is necessary to prevent premature release of the cytotoxic payload in circulation, which could lead to off-target toxicity. Conversely, the linker must be cleavable within the cellular environment to ensure the timely release of active SN38 to exert its DNA-damaging effects.
The level of target antigen expression on the surface of cancer cells is a key determinant of an ADC's efficacy. Higher target expression generally leads to increased ADC binding and internalization, resulting in a higher intracellular concentration of the cytotoxic payload and greater tumor cell killing. Studies with various ADCs have demonstrated a direct correlation between the density of the target antigen and the therapeutic response.
The structure of the payload itself can also influence its activity. For instance, structure-activity relationship (SAR) analyses of SN-38 analogues have shown that modifications to the A ring, such as the presence of a hydroxyl group at position 10 or 11, can affect their susceptibility to efflux pumps like ABCG2. nih.gov This suggests that even minor changes to the SN38 molecule could impact its retention within the tumor cell and, consequently, its antitumor efficacy. nih.gov
Preclinical studies with various SN38-based delivery systems have provided insights into the relationship between structure and efficacy. For example, a liposome-entrapped SN-38 (LE-SN38) formulation demonstrated significant tumor growth inhibition in human pancreatic tumor models. nih.gov Similarly, single protein encapsulated SN38 (SPESN38) complexes have shown enhanced antitumor efficacy compared to the prodrug irinotecan in colorectal cancer and soft tissue sarcoma mouse models. nih.gov These findings underscore the importance of the delivery vehicle in maximizing the therapeutic potential of SN38.
Table 1: Preclinical Efficacy of Various SN38-Based Formulations
| Formulation | Tumor Model | Efficacy | Reference |
|---|---|---|---|
| LE-SN38 | Human Pancreatic (Capan-1) | 65% and 98% tumor growth inhibition at 4 and 8 mg/kg, respectively. | nih.gov |
| SPESN38-8 | Colorectal Cancer (CRC) and Soft Tissue Sarcoma (STS) mouse models | Higher antitumor efficacy than irinotecan. | nih.gov |
| BSA-SN38 conjugate | CT-26 Balb/c colon cancer model | Reduced average tumor weight compared to untreated controls. | nih.gov |
| CS-SN38-Apt NPs | MUC1-positive HT-29 cells | Greater toxicity to HT-29 cells than non-targeted nanoparticles. | nih.gov |
| NLC-SN38 | U87MG glioblastoma cells | More effective than free SN38, with a lower IC50 value. | nih.gov |
Impact of Dosing Regimens and Administration Routes on Preclinical Efficacy
The dosing regimen and route of administration are critical variables that can significantly influence the preclinical efficacy of conjugated systems. The goal is to optimize the therapeutic index, maximizing antitumor activity while minimizing toxicity.
The route of administration for ADCs is typically intravenous (IV) infusion, which allows for direct entry into the systemic circulation and distribution to the tumor site. researchgate.net Preclinical studies with SN38-based systems have primarily utilized IV administration to assess their pharmacokinetic profiles and antitumor efficacy. nih.gov
The dosing schedule, including the dose level and frequency of administration, has a profound impact on the therapeutic outcome. In preclinical models, different dosing strategies are often evaluated to determine the optimal balance between efficacy and tolerability. For example, a study with the SN-38 prodrug PCS11T in a colorectal cancer xenograft mouse model evaluated the efficacy and safety at the maximum tolerated dose (MTD), 50% of the MTD, and 25% of the MTD. asco.orgresearchgate.net The results showed that 100% tumor growth inhibition (TGI) was achieved at all three dose levels, while adverse events decreased with lower doses. asco.orgresearchgate.net This suggests that the optimal therapeutic dose may be lower than the MTD. asco.orgresearchgate.net
In contrast, for irinotecan, both efficacy and adverse events decreased with a reduction in dose, indicating that the MTD might be the most effective dose. asco.orgresearchgate.net This highlights the importance of the drug delivery system, as PCS11T is designed to selectively enhance tumor permeability and prolong SN-38 exposure in the tumor. asco.orgresearchgate.net
The concept of dose fractionation, where the total dose is divided into smaller, more frequent administrations, is another strategy to improve the therapeutic window. researchgate.net This approach can reduce the peak plasma concentration of the ADC, potentially mitigating toxicity, while maintaining sustained exposure of the tumor to the cytotoxic agent. researchgate.net
Table 2: Impact of Dosing on Preclinical Efficacy of SN38 Prodrug PCS11T
| Dose Level | Tumor Growth Inhibition (TGI) | Key Finding | Reference |
|---|---|---|---|
| MTD | 100% | Efficacy maintained at lower doses with reduced adverse events. | asco.orgresearchgate.net |
| 50% MTD | 100% | Efficacy maintained at lower doses with reduced adverse events. | asco.orgresearchgate.net |
| 25% MTD | 100% | Efficacy maintained at lower doses with reduced adverse events. | asco.orgresearchgate.net |
Challenges and Future Research Directions in Sn38 Conjugate Development
Strategies for Optimizing Linker Stability and Controllable Release Kinetics
A primary challenge in the development of SN38 conjugates is achieving the optimal balance between linker stability in systemic circulation and controlled, efficient release of the active drug within the tumor microenvironment. nih.govresearchgate.net An unstable linker can lead to premature release of SN38, causing systemic toxicity, while an overly stable linker may prevent the drug from reaching therapeutic concentrations inside cancer cells. nih.gov
The inherent instability of SN38's active lactone ring, which hydrolyzes to an inactive carboxylate form in neutral or alkaline conditions (pH > 6), further complicates linker design. nih.govresearchgate.net The linker must not only be stable itself but also protect the payload until it reaches the acidic environment of the tumor or lysosome. Research has shown that conjugating the linker to the C20 position of SN38 helps stabilize this crucial lactone ring. nih.gov
Studies comparing different linker designs have revealed nuanced effects on efficacy. For instance, in one study, a less stable, pH-sensitive linker (CL2A) was found to be more effective with a slowly internalizing antibody than a more stable, enzyme-cleavable linker (CL2E). adcreview.comaacrjournals.org The half-life for drug release from conjugates in human serum can vary significantly, from approximately 10 hours to over 10 days, depending on the linker chemistry. aacrjournals.orgnih.gov This highlights that the ideal release kinetics may be context-dependent, varying with the antibody's internalization rate and the specific tumor characteristics. The goal is to achieve a slow but sustained release of therapeutically effective drug concentrations, maximizing the anti-tumor effect while minimizing off-target toxicity. nih.gov
| Linker Example | Cleavage Mechanism | Half-Life in Human Serum | Key Research Finding | Reference |
|---|---|---|---|---|
| CL2A-SN-38 | pH-mediated, Cathepsin-B insensitive | ~ 1 day | Superior efficacy with slowly internalizing anti-CEACAM5 antibody compared to the more stable CL2E linker. | aacrjournals.org |
| CL2E-SN-38 | Cathepsin-B sensitive | > 10 days | Less effective with slowly internalizing antibodies but designed for more specific intracellular release. | aacrjournals.org |
| Acid-sensitive carbonate linker (in Sacituzumab govitecan) | Acid-labile (hydrolysis) | ~ 24 hours | Relatively rapid release may contribute to a significant bystander effect but also poses a potential risk of off-target toxicity. | nih.gov |
| SN-38-ether-ADC | Cathepsin-B sensitive | > 10 days | Connection at the 10-OH position via an ether bond provides high serum stability and allows for a high drug-to-antibody ratio (DAR). | nih.gov |
Development of Novel Linker Chemistries for SN38
To address the challenges of stability and controlled release, researchers are actively developing novel linker chemistries. Innovation is focused on the site of conjugation, the chemical bonds used, and the cleavage mechanisms.
One novel strategy involves attaching a Cathepsin B-cleavable linker to the 10-OH phenolic hydroxyl group of SN38 via a stable ether bond, a departure from the more common conjugation at the 20-OH position. nih.gov This approach yielded conjugates with a serum half-life exceeding 10 days and enabled a high drug-to-antibody ratio (DAR) of up to 7.1 without causing aggregation, partly due to the incorporation of polyethylene (B3416737) glycol (PEG) moieties. nih.gov Other linker technologies being explored include those sensitive to different enzymes, such as β-glucuronidase, which is also abundant in the tumor microenvironment. nih.gov
Another area of development is the use of multi-arm PEG backbones to create conjugates with high drug loading. nih.govacs.org These structures can carry multiple SN38 molecules (e.g., four per PEG backbone), which dramatically increases the water solubility of the highly hydrophobic drug and enhances the payload delivery per targeting event. nih.govacs.org The development of customized linkers, where properties like length and steric hindrance are finely tuned, allows for the optimization of stability and efficacy for specific drug-target combinations.
| Linker Strategy | Key Feature | Advantage | Reference |
|---|---|---|---|
| 10-OH Ether Linkage | Connects a Cathepsin B-sensitive linker to the 10-OH position of SN38. | High serum stability (>10 days), allows for high DAR (7.1), potent in vitro activity. | nih.gov |
| Multi-arm PEG Linkers | A single PEG backbone is linked to multiple (e.g., four) SN38 molecules. | Significantly improves water solubility (400- to 1000-fold), high drug loading, superior anticancer activity in xenograft models compared to CPT-11. | nih.govacs.org |
| β-glucuronidase-sensitive Linkers | Cleaved by β-glucuronidase, an enzyme overexpressed in some tumors and their lysosomes. | Provides an alternative tumor-specific cleavage mechanism. | nih.gov |
| Customizable Linker Platforms | Allows for systematic adjustment of linker length and steric hindrance. | Enables optimization of conjugate stability and integrated design for maximal efficacy. |
Exploration of Alternative Targeting Strategies Beyond Antibodies
While antibodies are the foundation of ADCs, their large size can limit tumor penetration. This has prompted research into alternative targeting moieties for delivering SN38.
Peptide-Drug Conjugates (PDCs): These utilize small peptides that bind to receptors overexpressed on cancer cells. nih.gov For instance, the T7 peptide (sequence: HAIYPRH) has been conjugated to SN38 to target the transferrin receptor (TfR), which is highly expressed on glioblastoma cells and the blood-brain barrier. mdpi.comacs.org PDCs offer potential advantages such as improved tumor penetration and lower immunogenicity compared to large antibodies. nih.gov
HSP90 Inhibitor-Drug Conjugates (HDCs): This innovative strategy uses a small-molecule HSP90 inhibitor as the targeting vehicle. aacrjournals.org Because HSP90 inhibitors are known to accumulate preferentially in tumor tissues, they can effectively deliver a conjugated payload like SN-38. The HDC STA-12-8666 demonstrated selective tumor retention and prolonged release of active SN-38, leading to significant efficacy in multiple xenograft models. aacrjournals.org
Other Strategies: Researchers are also exploring the use of natural carriers like Human Serum Albumin (HSA) to improve the solubility and delivery of SN-38. dovepress.com Furthermore, small molecules that recognize specific features of cancer cells, such as phenylboronic acid which binds to overexpressed sialic acid residues, are being used as targeting ligands for SN38 derivatives. nih.gov Nanoparticle-based systems, functionalized with targeting ligands like folate or specific aptamers, also represent a promising platform for enhanced SN38 delivery. dovepress.comnih.gov
| Targeting Strategy | Targeting Moiety | Cellular Target | Potential Application | Reference |
|---|---|---|---|---|
| Peptide-Drug Conjugate (PDC) | T7 Peptide (HAIYPRH) | Transferrin Receptor (TfR) | Glioblastoma | nih.govmdpi.comacs.org |
| HSP90 Inhibitor-Drug Conjugate (HDC) | HSP90 Inhibitor | HSP90 | Non-small cell lung cancer, breast cancer | aacrjournals.org |
| Albumin Conjugation | Human Serum Albumin (HSA) | Passive accumulation (EPR effect) | Colon cancer | dovepress.com |
| Small-Molecule Targeting | Phenylboronic Acid | Sialic Acid | General tumor targeting | nih.gov |
| Nanoparticle Delivery | Folate-functionalized PLGA-PEG nanoparticles | Folate Receptor | Ovarian and other cancers | dovepress.com |
Integration of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 Based Conjugates in Combination Therapy Regimens
The therapeutic efficacy of SN38 conjugates can potentially be amplified by integrating them into combination therapy regimens. The specific mechanism of SN38, which induces DNA single-strand breaks by inhibiting topoisomerase I, provides a strong rationale for combining it with agents that target complementary pathways.
A promising strategy is the combination with PARP (poly(ADP-ribose)polymerase) inhibitors . nih.gov PARP is critical for repairing the single-strand breaks caused by SN38; inhibiting it leads to the accumulation of lethal double-strand DNA breaks and enhances cancer cell death. mdpi.com This synergy has led to the development of dual-drug conjugates that carry both SN-38 and a PARP inhibitor like rucaparib (B1680265) on a single targeting molecule. mdpi.com
Combination with radioimmunotherapy (RAIT) has also shown significant promise in preclinical models. In a pancreatic cancer model, treating tumors with both an anti-Trop-2-SN-38 conjugate and a yttrium-90-labeled antibody resulted in significantly better tumor control and higher cure rates than either therapy alone, without a corresponding increase in toxicity. nih.gov There is also strong interest in combining SN38-ADCs with immune checkpoint inhibitors , as the cytotoxic effect of the drug can induce immunogenic cell death, releasing tumor antigens and potentially priming the tumor for a more robust anti-cancer immune response. nih.gov
| Combination Partner | Mechanism of Synergy | Preclinical Evidence | Reference |
|---|---|---|---|
| PARP Inhibitors (e.g., Rucaparib) | Inhibition of DNA single-strand break repair, leading to accumulation of double-strand breaks and apoptosis. | A dual-drug T7-SN-38-rucaparib conjugate showed greater potency than a single-drug T7-SN-38 conjugate in glioblastoma cells. | mdpi.com |
| Radioimmunotherapy (RAIT) | Combines targeted radiation with targeted chemotherapy to attack tumors through distinct mechanisms. | Combination of 90Y-hPAM4 and an anti-Trop-2-SN-38 conjugate cured established pancreatic cancer xenografts more effectively than monotherapy. | nih.gov |
| Immune Checkpoint Inhibitors | SN38-induced immunogenic cell death may enhance the effect of checkpoint blockade by increasing T-cell priming and infiltration. | Considered a rational combination to improve clinical outcomes. | nih.gov |
Advanced Preclinical Modeling for Predictive Efficacy and Pharmacological Profiles
Predicting the clinical success of SN38 conjugates requires sophisticated preclinical models that can accurately recapitulate the complexity of human tumors and predict therapeutic response. nih.gov The field is moving beyond traditional two-dimensional (2D) cell culture and standard cell line-derived xenografts (CDX), which often fail to capture the heterogeneity of clinical disease. oaepublish.com
Patient-derived xenografts (PDX) , created by implanting fresh patient tumor tissue into immunodeficient mice, are increasingly used. These models better maintain the genetic and histological characteristics of the original tumor and have been instrumental in evaluating SN38 conjugates like STA-12-8666. aacrjournals.orgnih.gov An even more recent advance is the use of patient-derived tumor organoids . These three-dimensional (3D) culture systems can be grown in vitro and better mimic the complex cell-cell interactions and architecture of a patient's tumor, making them a powerful tool for screening and mechanistic studies. oaepublish.com
Large-scale in vitro platforms are also being employed to profile the activity of SN38 conjugates across hundreds of cancer cell lines. aacrjournals.org Such screens can identify molecular biomarkers that predict sensitivity or resistance, helping to guide patient selection for clinical trials. aacrjournals.org Furthermore, advanced non-invasive imaging techniques, like bioluminescence imaging (BLI), allow for the real-time, dynamic tracking of tumor growth and therapeutic response within the same animal, improving data quality and reducing the number of animals required for a study. oaepublish.com These advanced models are critical for refining conjugate design and building a stronger bridge between preclinical findings and clinical outcomes. nih.gov
| Preclinical Model | Description | Advantages for SN38 Conjugate Evaluation | Limitations | Reference |
|---|---|---|---|---|
| 2D Cell Line Culture | Immortalized cancer cells grown as a monolayer. | High-throughput screening, cost-effective, easy to manipulate. | Lacks tumor microenvironment, poor representation of in vivo heterogeneity. | oaepublish.com |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines implanted subcutaneously in immunodeficient mice. | Evaluates in vivo efficacy and pharmacokinetics in a living system. | Genetic drift of cell lines, lacks patient-specific tumor architecture. | nih.govoaepublish.com |
| Patient-Derived Xenograft (PDX) | Patient tumor fragments implanted directly into immunodeficient mice. | Preserves original tumor heterogeneity, architecture, and gene expression. More predictive of clinical response. | Costly, time-consuming, requires immunodeficient hosts. | aacrjournals.orgnih.gov |
| Patient-Derived Organoids (PDOs) | 3D in vitro cultures derived from patient tumors. | Recapitulates tumor architecture and cell-cell interactions; suitable for co-culture and higher-throughput screening. | Lacks vascularization and systemic immune components unless further engineered. | oaepublish.com |
Q & A
Q. What is the structural and functional role of each component in SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 for ADC synthesis?
Answer:
- SN38 : A topoisomerase I inhibitor payload with potent anticancer activity.
- PAB (para-aminobenzyloxycarbonyl) : A protease-cleavable linker enabling drug release in lysosomal environments.
- Lys(MMT) : Lysine with a monomethoxytrityl (MMT) protecting group on the ε-amine, preventing premature conjugation during synthesis .
- Oxydiacetamide : Enhances solubility and linker stability.
- PEG8 : A polyethylene glycol spacer improving hydrophilicity and reducing steric hindrance during antibody conjugation.
- N3 (Azide) : Enables "click chemistry" conjugation (e.g., CuAAc or SPAAC) with alkyne/DBCO-functionalized antibodies .
Methodological Insight : Characterize each component using LC-MS and NMR to confirm structural integrity. For conjugation validation, use SDS-PAGE and size-exclusion chromatography (SEC) .
Q. How does the MMT protecting group influence the synthesis and purity of this ADC linker-drug complex?
Answer: The MMT group temporarily blocks the lysine ε-amine during solid-phase synthesis, preventing side reactions. It is removed under mild acidic conditions (e.g., 1% trifluoroacetic acid) before azide-alkyne conjugation. Residual MMT can be detected via HPLC with UV detection at 254 nm, ensuring >95% deprotection efficiency .
Methodological Insight : Optimize deprotection conditions using orthogonal analytical techniques (e.g., reverse-phase HPLC coupled with mass spectrometry) to avoid linker degradation .
Advanced Research Questions
Q. How can researchers optimize the drug-to-antibody ratio (DAR) while minimizing aggregation in ADCs using this compound?
Answer:
- Stoichiometry Control : Use a 3:1 molar excess of SN38-linker to antibody to maximize DAR while avoiding over-conjugation.
- Conjugation Buffer : Employ pH 7.4 phosphate buffer with 10% DMSO to enhance solubility of hydrophobic SN37.
- Aggregation Mitigation : Post-conjugation, apply tangential flow filtration (TFF) with a 100 kDa membrane to remove aggregates. Monitor DAR via hydrophobic interaction chromatography (HIC) and confirm with LC-MS .
Data Contradiction Example : If HIC indicates a DAR of 4 but LC-MS shows 3, re-evaluate column calibration or consider partial linker degradation.
Q. What experimental strategies resolve discrepancies between in vitro and in vivo drug release kinetics for ADCs incorporating this linker?
Answer:
- In Vitro Simulation : Use lysosomal enzymes (e.g., cathepsin B) at pH 5.0 to model intracellular drug release. Compare with plasma stability assays (pH 7.4, 37°C).
- In Vivo Correlation : Perform pharmacokinetic studies in murine models, measuring free SN38 levels via LC-MS/MS. If in vivo release is slower than in vitro data, investigate tumor microenvironment factors (e.g., enzyme concentration variability) .
Methodological Insight : Apply compartmental modeling to reconcile discrepancies. For example, use a two-compartment model to account for extracellular vs. intracellular release rates .
Q. How does the PEG8 spacer length impact ADC efficacy and toxicity profiles compared to shorter PEG chains?
Answer:
- Efficacy : Longer PEG8 spacers improve tumor penetration by reducing steric hindrance but may decrease binding affinity. Validate via surface plasmon resonance (SPR) for antibody-antigen binding kinetics.
- Toxicity : PEG8 reduces nonspecific uptake in healthy tissues. Compare with PEG4-linked ADCs using immunohistochemistry to quantify off-target accumulation in liver and kidney .
Experimental Design : Conduct a head-to-head study using isogenic ADCs with PEG4, PEG8, and PEG12 spacers. Measure IC50 in 3D tumor spheroids and assess toxicity in zebrafish models .
Q. What analytical approaches are critical for assessing batch-to-batch variability in SN38-linker synthesis?
Answer:
- Purity : Use UPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to quantify impurities.
- Stability : Accelerated degradation studies (40°C, 75% humidity) over 4 weeks, monitored by LC-MS.
- Reference Standards : Cross-validate against USP guidelines for peptide-related substances (e.g., USP <621> chromatography) .
Advanced Tip : Implement statistical process control (SPC) charts to track critical quality attributes (CQAs) like azide functionality (>98% by FTIR) .
Q. How can researchers address low conjugation efficiency in CuAAc reactions with this azide-functionalized linker?
Answer:
- Catalyst Optimization : Use a Cu(I)/TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) system at 10 mol% to enhance reaction rate and yield.
- Reaction Monitoring : Track conversion via inline Raman spectroscopy (azide peak at 2100 cm⁻¹).
- Byproduct Mitigation : Include 1 mM EDTA in the reaction buffer to chelate residual Cu(II) ions, reducing oxidative damage to antibodies .
Contradiction Analysis : If efficiency drops below 70%, test alternative strain-promoted (SPAAC) reactions with DBCO-functionalized antibodies to bypass copper toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
